1,5-Decadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

deca-1,5-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIDILFDSIIOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068895 | |

| Record name | 1,5-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53963-03-4, 929-53-3 | |

| Record name | 1,5-Decadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Decadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Decadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Decadiyne: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1,5-decadiyne (CAS No: 53963-03-4), a non-conjugated diyne that serves as a versatile building block in organic synthesis. The document delves into the molecule's fundamental chemical and physical properties, detailed structural analysis through spectroscopic methods, and its reactivity profile. Emphasis is placed on elucidating the causality behind its synthetic transformations, including catalytic hydrogenation and gold-catalyzed cycloisomerization reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of skipped diynes in the design and execution of complex molecular architectures.

Introduction: The Significance of Non-Conjugated Diynes

In the landscape of organic chemistry, alkynes are foundational functional groups, prized for their linear geometry and rich reactivity. While conjugated diyne systems have been extensively studied, their non-conjugated counterparts, often termed "skipped" diynes, present a unique set of synthetic opportunities. This compound, with its ten-carbon backbone interrupted by two triple bonds separated by a methylene bridge, is an archetypal example. This separation prevents electronic conjugation, meaning the two alkyne moieties largely react independently, yet their proximity allows for elegant intramolecular cascade reactions. This guide aims to provide the field-proven insights necessary to harness the synthetic potential of this molecule.

Molecular Structure and Spectroscopic Characterization

The structural integrity of any starting material is paramount. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive fingerprint of its structure.

Molecular Framework

This compound possesses the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1][2] Its IUPAC name is deca-1,5-diyne. The structure features a terminal alkyne (C1-C2) and an internal alkyne (C5-C6), which imparts distinct chemical reactivities at each site.

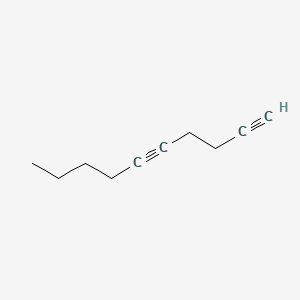

Caption: 2D structure of this compound (deca-1,5-diyne).

Spectroscopic Data Summary

The following data, compiled from public databases and spectral prediction, serves as a reference for quality control and reaction monitoring.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | deca-1,5-diyne | [1] |

| CAS Number | 53963-03-4 | [1] |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| Boiling Point (est.) | ~427 K (~154 °C) | [4]* |

| XLogP3-AA | 3.4 | [1] |

| GHS Classification | Flammable Liquid (Category 3) | [1] |

*Note: Experimental data for boiling point is for the isomer 1,4-decadiyne and serves as an estimate.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Position / m/z | Interpretation |

|---|---|---|---|

| ¹H NMR | Terminal Alkyne H (C1-H) | ~1.8 - 2.0 ppm | Singlet or triplet (small J), characteristic of ≡C-H proton. |

| Propargylic H's (C3, C4, C7) | ~2.1 - 2.4 ppm | Multiplets, deshielded by adjacent alkyne groups. | |

| Aliphatic H's (C8, C9) | ~1.4 - 1.6 ppm | Multiplets, standard alkyl region. | |

| Terminal Methyl H's (C10) | ~0.9 ppm | Triplet, standard terminal methyl group. | |

| ¹³C NMR | Alkyne Carbons (C1, C2, C5, C6) | ~68 - 85 ppm | Four distinct signals in the sp-carbon region. |

| Propargylic Carbons (C3, C4, C7) | ~18 - 30 ppm | Aliphatic signals adjacent to triple bonds. | |

| Aliphatic Carbons (C8, C9, C10) | ~13 - 31 ppm | Standard alkane region signals. | |

| IR Spectroscopy | Terminal Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | Diagnostic for the C1-H bond.[5] |

| C≡C Stretch | ~2120 cm⁻¹ & ~2230 cm⁻¹ (weak/medium) | Two distinct peaks for the terminal and internal alkynes.[5] | |

| sp³ C-H Stretch | <3000 cm⁻¹ | Characteristic of the alkyl chain.[6] | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | 134 | Corresponds to the molecular weight. |

| | Major Fragments | 119, 105, 91, 79, 67, 53, 41 | Result from cleavage at the propargylic positions and subsequent rearrangements. The tropylium ion (m/z 91) is a common, stable fragment.[1][7][8] |

Synthesis and Handling

General Synthetic Approach: A Rationale for Copper-Free Coupling

The construction of non-conjugated diynes often relies on the coupling of an alkynyl nucleophile with a propargylic electrophile. While classic copper-acetylide chemistry is prevalent, it can be complicated by homo-coupling (Glaser coupling) and requires stringent reaction conditions. A more robust and regioselective approach involves the use of alkynylalane reagents.

The causality for this choice is rooted in the Lewis acidity of the aluminum center. When an alkynylalane is reacted with a propargylic electrophile (e.g., a tosylate or acetate), the aluminum can coordinate to the leaving group. This pre-coordination weakens the C(sp³)-Leaving Group bond, facilitating a smooth, copper-free C(sp)-C(sp³) bond formation with high fidelity and minimizing side reactions.[9]

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, is required. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the dual reactivity of its terminal and internal alkyne units. This allows for selective transformations at one site or powerful intramolecular reactions involving both.

Selective Hydrogenation

Hydrogenation of the alkyne groups offers a pathway to stereochemically defined alkenes or fully saturated alkanes. The choice of catalyst is critical to directing the outcome.

-

Complete Reduction to Alkane: Using a highly active catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with an excess of hydrogen gas (H₂) will fully reduce both triple bonds to yield n-decane.[10][11] The reaction proceeds rapidly through alkene intermediates which are immediately reduced further.

-

Partial Reduction to cis-Alkene: To selectively form a cis (or Z)-alkene, a "poisoned" catalyst is employed. Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is the classic choice.[10] The quinoline deactivates the most reactive sites on the palladium surface, preventing over-reduction of the initially formed cis-alkene. This allows for the synthesis of (Z)-dec-5-en-1-yne or (5Z,9Z)-deca-1,5-diene, depending on stoichiometry.

Gold-Catalyzed Intramolecular Cyclization: The Power of Alkyne Activation

A cornerstone of modern alkyne chemistry is the use of π-acidic catalysts, particularly gold(I) complexes, to activate the C≡C bond towards nucleophilic attack. In molecules like this compound, this activation enables elegant intramolecular cyclization cascades.

The causality behind gold's efficacy lies in its relativistic effects, which make it a soft, carbophilic Lewis acid. It coordinates strongly to the π-system of the alkyne, lowering the LUMO and rendering it highly electrophilic. This allows even weak nucleophiles—like the second alkyne unit—to attack, initiating cyclization.

A common mechanistic pathway is the 6-endo-dig cyclization . This process involves the formation of an aurated aryl or vinyl cation intermediate, which is highly reactive and can be trapped to form diverse polycyclic scaffolds.[12][13]

References

- 1. This compound | C10H14 | CID 104660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound(53963-03-4) 13C NMR [m.chemicalbook.com]

- 4. 1,4-Decadiyne (CAS 929-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. This compound (CAS 53963-03-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Decadiyne

This guide provides a comprehensive overview of the synthesis and characterization of 1,5-decadiyne, a non-conjugated diyne of interest in organic synthesis and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a robust synthetic protocol, in-depth analysis of its structural confirmation through various spectroscopic techniques, and essential safety considerations.

Introduction: The Significance of Non-Conjugated Diynes

Non-conjugated diynes, such as this compound, are valuable molecular building blocks. The spatial separation of the two alkyne functionalities allows for selective chemical transformations at each site, making them versatile precursors for the synthesis of complex molecules, including macrocycles, polymers, and biologically active compounds.[1] Their utility in constructing intricate molecular architectures underscores the importance of reliable synthetic routes and thorough characterization.

Strategic Synthesis of this compound

The most direct and widely applicable method for the synthesis of non-conjugated diynes like this compound is through the alkylation of terminal alkynes.[2][3] This strategy relies on the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent carbon nucleophile, the acetylide anion.[1][3] This acetylide then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide to form a new carbon-carbon bond.[2]

For the synthesis of this compound (a C10 diyne), a logical disconnection points to the coupling of two C5 fragments. A highly efficient approach involves the reaction of the acetylide of a 5-carbon terminal alkyne with a 5-carbon electrophile. Specifically, we will detail the synthesis via the alkylation of 1-pentyne with a suitable propargylic halide. This method is favored for its high efficiency and control over the final structure.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound via alkyne alkylation.

Detailed Experimental Protocol

This protocol is based on established principles of alkyne alkylation and should be performed by trained personnel in a well-ventilated fume hood, adhering to all safety precautions.

Materials and Reagents:

-

1-Pentyne (99%+)

-

1-Bromo-2-pentyne (97%+)

-

Sodium amide (NaNH₂) (98%)[4]

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet.

-

Low-temperature thermometer.

-

Dropping funnel.

-

Apparatus for distillation under reduced pressure.

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is assembled with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet connected to an argon or nitrogen line. The glassware must be thoroughly dried before use.

-

Formation of Sodium Acetylide: The flask is cooled to -78 °C in a dry ice/acetone bath. Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide precursor. Then, sodium amide (1.1 equivalents) is carefully added. To this stirred suspension, 1-pentyne (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is stirred for an additional hour at -78 °C to ensure complete formation of the pentynylide anion.[5]

-

Alkylation: 1-Bromo-2-pentyne (1.0 equivalent), dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, the reaction is allowed to stir at this temperature for 2-3 hours, followed by slow warming to room temperature overnight to allow the ammonia to evaporate.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

In-depth Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following data is based on publicly available spectral information.[7]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [7] |

| Molecular Weight | 134.22 g/mol | [7] |

| IUPAC Name | deca-1,5-diyne | [7] |

| CAS Number | 53963-03-4 | [7] |

| Appearance | Colorless liquid | Assumed |

| Boiling Point | 93-94 °C at 113 mmHg |

Spectroscopic Analysis

1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~1.0 ppm (t, 3H): Terminal methyl protons (-CH₃) at C10, coupled to the adjacent methylene group.

-

~1.5 ppm (sextet, 2H): Methylene protons (-CH₂-) at C9, coupled to the methyl group at C10 and the methylene group at C8.

-

~2.0-2.2 ppm (m, 4H): Methylene protons at C8 and C4, adjacent to the alkyne groups.

-

~1.8 ppm (t, 1H): Terminal alkyne proton (-C≡CH) at C1.

-

~2.3 ppm (m, 2H): Methylene protons (-CH₂-) at C3, between the two alkyne groups.

-

2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

~13.5 ppm: Terminal methyl carbon (-CH₃) at C10.

-

~22.0 ppm: Methylene carbon (-CH₂-) at C9.

-

~30.5 ppm: Methylene carbon (-CH₂-) at C8.

-

~18.0 ppm: Methylene carbon (-CH₂-) at C4.

-

~19.5 ppm: Methylene carbon (-CH₂-) at C3.

-

~80.0 ppm: Internal alkyne carbon at C6.

-

~78.0 ppm: Internal alkyne carbon at C5.

-

~84.0 ppm: Terminal alkyne carbon at C1.

-

~68.0 ppm: Substituted terminal alkyne carbon at C2.[8]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

-

Key Absorption Bands (cm⁻¹):

-

~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.[9]

-

~2960-2850 cm⁻¹ (multiple bands): C-H stretch of the aliphatic methylene and methyl groups.

-

~2120 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne.

-

~2230 cm⁻¹ (weak, sharp): C≡C stretch of the internal alkyne. The weakness of this peak is characteristic of symmetrically substituted internal alkynes.

-

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight of this compound.

-

Major Fragments: Fragmentation is expected to occur at the propargylic positions (C-3 and C-7) and via cleavage of the C-C bonds in the alkyl chain. Common fragments would result from the loss of alkyl radicals.[10][11]

-

Visualizing the Characterization Process

Caption: Interrelation of spectroscopic techniques for the structural elucidation of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas. It can also form explosive peroxides upon storage. Handle under an inert atmosphere and away from water and sources of ignition.[4][12]

-

Liquid Ammonia (NH₃): Corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including cryogenic gloves and a face shield.

-

1-Bromo-2-pentyne: A flammable liquid and an irritant. Avoid contact with skin and eyes.[13]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the alkylation of a terminal alkyne. The provided experimental protocol, coupled with a comprehensive characterization strategy employing NMR, FTIR, and mass spectrometry, offers a complete framework for the preparation and verification of this valuable synthetic intermediate. The inherent reactivity of the two alkyne moieties in this compound opens up a wide array of possibilities for the construction of complex molecular architectures, making it a significant tool for researchers in organic chemistry and related fields. Adherence to the outlined safety procedures is paramount to ensure the safe execution of this synthesis.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rhodium(III)-Catalyzed Synthesis of Skipped Enynes via C(sp3 )-H Alkynylation of Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | C10H14 | CID 104660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(53963-03-4) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. wcu.edu [wcu.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Deca-1,5-diyne

Abstract

Deca-1,5-diyne is a non-conjugated internal diyne that serves as a valuable building block in organic synthesis and materials science. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the core physical properties of deca-1,5-diyne, details established methodologies for their characterization, and offers insights into the interpretation of the resulting data. It is intended for researchers, chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and physical characterization. Deca-1,5-diyne is an aliphatic hydrocarbon featuring a ten-carbon chain with two alkyne functional groups located at the first and fifth positions.

Chemical Identifiers

It is crucial to utilize standardized identifiers to ensure unambiguous communication and information retrieval in a research and regulatory context.

| Identifier | Value | Source |

| IUPAC Name | deca-1,5-diyne | [1][2] |

| CAS Number | 53963-03-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄ | [2][3][5][6] |

| Molecular Weight | 134.22 g/mol | [2][4][5] |

| InChIKey | IWIDILFDSIIOSB-UHFFFAOYSA-N | [2][6][7] |

| Canonical SMILES | CCCCC#CCCC#C | [2] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the physical and reactive properties of a molecule. The structure of deca-1,5-diyne, with its two triple bonds separated by three methylene groups, prevents electronic conjugation, influencing its spectroscopic and chemical behavior.

Caption: 2D representation of the deca-1,5-diyne molecular structure.

Core Physicochemical Properties

The bulk physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. These properties are a direct consequence of the molecule's structure and intermolecular forces.

| Property | Value | Notes and Method | Source |

| Appearance | Colorless to light orange/yellow clear liquid | Visual inspection at ambient temperature. The color may depend on purity. | [8] |

| Density | 0.82 g/cm³ (at 20°C) | Typically determined using a pycnometer or a digital density meter. | |

| Boiling Point | 79-80 °C at 12-20 mmHg | The boiling point is reported at reduced pressure, indicating that the compound may be sensitive to higher temperatures. | [3] |

| Melting Point | Not experimentally determined | Calculated to be 355.53 K (82.38 °C), though this seems high for a C10 hydrocarbon. It is likely a liquid at room temperature. | [5][9] |

| Flash Point | 57.1 ± 16.7 °C | Determined by open- or closed-cup methods. This value classifies it as a flammable liquid. | [3] |

| Refractive Index | 1.46 - 1.462 | Measured using a refractometer, this value is useful for assessing purity. | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone). | Based on the nonpolar hydrocarbon structure. The calculated Log₁₀ of water solubility is -3.60 mol/L. | [5][9] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment. Each method probes different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For deca-1,5-diyne, one would expect to see signals corresponding to the terminal alkyne proton, the protons on carbons adjacent to the triple bonds, and the other methylene protons in the aliphatic chain.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne groups will have characteristic shifts in the 65-90 ppm range. The sp³-hybridized carbons will appear further upfield.[10]

Causality in Experimental Choice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for nonpolar molecules like deca-1,5-diyne due to its excellent dissolving power and the single reference peak from residual CHCl₃.[10] The choice of NMR instrument field strength (e.g., 400 MHz) is a balance between resolution and cost; higher fields provide better signal dispersion, which is crucial for resolving complex spin systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

-

Key Expected Absorptions:

-

C≡C Stretch: A weak but sharp absorption is expected around 2100-2260 cm⁻¹. For a non-terminal alkyne like the one at C5-C6, this peak may be very weak or absent due to the lack of a significant dipole moment change during the vibration.

-

≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are expected for the methylene groups.

-

Self-Validating Protocol: The presence of both the terminal ≡C-H stretch and the sp³ C-H stretches, coupled with the correct molecular weight from mass spectrometry, provides a self-validating system for confirming the identity of deca-1,5-diyne. The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or with an ATR accessory.[2]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): For C₁₀H₁₄, the monoisotopic mass is 134.11 Da.[2] Electron Ionization (EI) is a common technique that will generate this molecular ion.

-

Fragmentation: The molecule will fragment in predictable ways, primarily through cleavage of C-C bonds. The resulting fragmentation pattern is a unique fingerprint that can be compared against spectral libraries for confirmation.[7]

Experimental Methodologies

The following protocols are standardized procedures for obtaining the physicochemical data discussed.

Workflow for Physicochemical Analysis

Caption: General workflow for the physical and spectroscopic characterization of deca-1,5-diyne.

Protocol for Boiling Point Determination at Reduced Pressure

Rationale: Vacuum distillation is employed for compounds that decompose or oxidize at their atmospheric boiling point. Given the unsaturated nature of deca-1,5-diyne, this is a prudent choice to ensure sample integrity.

-

Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum work, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

-

Sample Charging: Place a small volume (e.g., 1-2 mL) of deca-1,5-diyne and a magnetic stir bar or a few boiling chips into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol for FTIR Spectroscopic Analysis using ATR

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining IR spectra of liquid samples without requiring sample preparation like creating KBr pellets or salt plates.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a single drop of deca-1,5-diyne directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Safety and Handling

Deca-1,5-diyne is classified as a flammable liquid and vapor.[2][3] Appropriate safety precautions are mandatory.

-

Engineering Controls: Work in a well-ventilated fume hood. Ensure that an emergency eyewash station and safety shower are accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

The physical and spectroscopic properties of deca-1,5-diyne are well-defined and can be reliably characterized using standard laboratory techniques. Its identity as a C₁₀H₁₄ non-conjugated diyne is confirmed by a combination of NMR, IR, and mass spectrometry data. Its physical state as a flammable liquid with a density of approximately 0.82 g/cm³ and a boiling point of around 80°C at reduced pressure dictates the necessary protocols for its safe handling and application in synthesis. This guide provides the foundational data and procedural knowledge required for the confident use of deca-1,5-diyne in a professional research environment.

References

- 1. 1,5-Decadiyne [synhet.com]

- 2. This compound | C10H14 | CID 104660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound (CAS 53963-03-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(53963-03-4) 13C NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of Diyne Scaffolds

An In-Depth Technical Guide to the Theoretical Stability of 1,5-Decadiyne

This guide provides a comprehensive theoretical framework for assessing the stability of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices, ensuring a self-validating and robust approach to computational analysis. We will explore the molecule's conformational landscape, thermochemical properties, and electronic structure using established quantum chemical methods.

This compound (C₁₀H₁₄) is a non-conjugated diyne featuring a flexible four-carbon linker separating two terminal alkyne groups.[1][2][3] While it does not possess the conjugated (Z)-3-ene-1,5-diyne core responsible for the potent DNA-cleaving activity of enediyne antitumor antibiotics, its study is crucial for several reasons.[4][5] As a structural analogue, it serves as a fundamental benchmark for understanding the intrinsic properties of alkynes within a flexible aliphatic chain, devoid of the strain and electronic effects that dominate cyclic or conjugated systems. Its stability, reactivity, and conformational preferences are foundational data points for designing more complex molecules, including linkers in drug conjugates, building blocks for polymers, and reference compounds for assessing the stability of more reactive isomers like 1,9-decadiyne.[6]

This guide will delineate the theoretical protocols required to build a complete picture of this compound's stability, from the selection of appropriate computational models to the detailed analysis of its energetic and structural properties.

The Theoretical Framework: Selecting the Right Computational Tools

The reliability of any theoretical study hinges on the judicious selection of computational methods. A multi-tiered approach is essential, balancing computational cost with the required accuracy for different properties. The goal is to create a self-validating system where lower-level, cost-effective methods are used for broad exploration, and higher-level, more accurate methods are used for refining the most critical energetic data.

Causality in Method Selection

-

Density Functional Theory (DFT): For geometry optimizations, vibrational frequency calculations, and initial conformational searches, DFT offers the best balance of accuracy and computational efficiency. Functionals like B3LYP are workhorses in the field, while others like the M06-2X are specifically parameterized to better handle non-covalent interactions, which can be important in analyzing conformers.[7][8] The choice of basis set is equally critical; a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ provides sufficient flexibility for accurate structural and energetic predictions.[5][9]

-

High-Accuracy Ab Initio Methods: To achieve "chemical accuracy" (typically defined as ±1 kcal/mol) for thermochemical data, it is necessary to move beyond standard DFT.[10] Coupled-cluster theory, specifically with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" for its high accuracy in treating electron correlation.[10][11] However, its computational cost is significant.

-

Composite Thermochemistry Protocols: Methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) families offer a pragmatic solution.[8][11] They combine results from calculations at different levels of theory and with different basis sets to approximate the accuracy of a very high-level calculation at a fraction of the cost.[11] These protocols are designed to systematically cancel out errors, providing highly reliable enthalpies of formation and reaction energies.

Standard Computational Workflow

A robust workflow ensures that all relevant conformational space is explored before committing to computationally expensive calculations. This protocol is a self-validating system, as the initial broad search minimizes the risk of missing a low-energy conformer, which is then verified and refined with increasingly accurate methods.

Caption: A validated workflow for theoretical stability analysis.

Conformational Stability: The Shape of this compound

As an acyclic molecule with three rotatable sp³-sp³ single bonds in its central chain (C3-C4, C4-C5, C5-C6), this compound can adopt numerous conformations.[1] Its overall stability is a population-weighted average of these conformers. A thorough conformational analysis is therefore the first step in understanding its properties.[12][13]

Experimental Protocol: In Silico Conformational Search

-

Initial Search: Generate an initial pool of conformers using a low-cost method like the GFN2-xTB semi-empirical tight-binding quantum chemistry method or a molecular mechanics force field (e.g., MMFF94). This step broadly samples the potential energy surface.

-

Clustering and Selection: Group the resulting conformers by structure and energy. Select all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis.

-

DFT Optimization: Optimize the geometry of each selected conformer using a reliable DFT method, such as B3LYP/6-311+G(d,p).

-

Vibrational Analysis: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.[9]

-

Energy Refinement: For the most accurate relative energies, perform a final single-point energy calculation using a high-level method like CCSD(T)/cc-pVTZ on the DFT-optimized geometries.

Data Presentation: Relative Conformational Energies

The stability of this compound is dictated by the relative energies of its conformers. The primary degrees of freedom are the dihedral angles around the C3-C4, C4-C5, and C5-C6 bonds. We can describe the key conformers by the arrangement around the central C4-C5 bond (anti vs. gauche).

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Global Minimum (Anti) | ~180° (Anti) | 0.00 | 0.00 |

| Gauche Conformer | ~60° (Gauche) | 0.7 - 1.2 | 0.8 - 1.5 |

| Eclipsed Transition State | ~0° (Eclipsed) | 4.0 - 6.0 | Not a minimum |

Note: Values are representative and depend on the specific level of theory. The anti conformer, which minimizes steric hindrance, is expected to be the global minimum.

Caption: Conformational relationship between key this compound isomers.

Thermochemical Stability: Quantifying Energy Content

Thermochemistry provides absolute measures of a molecule's stability.[10] The standard enthalpy of formation (ΔHf°) is a key metric, representing the energy change when a compound is formed from its constituent elements in their standard states.

Protocol: Calculating Enthalpy of Formation

An isodesmic reaction scheme is a reliable method for calculating ΔHf°. This approach leverages error cancellation by creating a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved.

-

Define an Isodesmic Reaction: Construct a balanced reaction involving this compound and well-characterized reference molecules. For example: CH≡C-(CH₂)₄-C≡CH + 6 CH₄ → 2 CH₃-CH₃ + 2 CH₃-C≡CH + 2 CH₃-CH₂-CH₃

-

Calculate Reaction Enthalpy (ΔH_rxn): Compute the electronic energies of all species in the reaction at a high level of theory (e.g., G4 or CCSD(T)). Calculate ΔH_rxn at 298.15 K using the formula: ΔH_rxn = ΣΔH_products - ΣΔH_reactants

-

Calculate ΔHf°: Rearrange the equation using known experimental ΔHf° values for the reference molecules to solve for the ΔHf° of this compound: ΔHf°(this compound) = [ΣΔHf°_products - ΣΔHf°_reactants] - ΔH_rxn

Strain Energy Considerations

While acyclic this compound is effectively strain-free, the concept of strain is critical for understanding alkyne stability in general.[7] The ideal bond angle for an sp-hybridized carbon is 180°. Forcing this into a ring, as in a hypothetical cyclodecadiyne, introduces significant angle strain, which dramatically reduces stability and increases reactivity.[14][15]

| Parameter | Acyclic this compound (Theoretical) | Hypothetical Strained Cycloalkyne |

| C-C≡C Bond Angle | ~180° | < 180° (e.g., ~160°-170°)[7] |

| Strain Energy | ~0 kcal/mol | > 10 kcal/mol[14][16] |

| Relative Reactivity | Low | High[15] |

Electronic Structure and Kinetic Stability

The electronic structure of this compound provides insight into its kinetic stability and potential reactivity. Unlike conjugated enediynes, which have a low-lying pathway for cyclization, the insulated alkyne groups in this compound suggest significantly higher kinetic stability.[17][18]

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators. A large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity.

For this compound, the HOMO and LUMO are expected to be the π and π* orbitals localized on the two independent alkyne moieties. The lack of conjugation between the two triple bonds prevents the orbital energies from splitting significantly, resulting in a relatively large HOMO-LUMO gap compared to conjugated polyynes or enediynes.

While a Bergman-type cyclization is not feasible, intramolecular reactions could theoretically occur but would involve highly strained transition states and are thus expected to have very high activation barriers. The molecule's reactivity will be dominated by standard alkyne chemistry, such as addition reactions (e.g., hydrogenation, halogenation).[19][20]

Conclusion

The theoretical study of this compound reveals a molecule characterized by high conformational flexibility and significant kinetic and thermodynamic stability. Its stability is governed by a preference for an anti-arrangement of its aliphatic chain, which minimizes steric interactions. Lacking the conjugation and strain that activate related enediyne systems, this compound is predicted to have a large HOMO-LUMO gap and a high enthalpy of formation, consistent with a stable, non-reactive diyne. The computational workflows and principles detailed in this guide provide a robust and scientifically rigorous framework for the theoretical assessment of this and other flexible organic molecules, offering critical insights for molecular design and development.

References

- 1. This compound | C10H14 | CID 104660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,9-Decadiyne | 1720-38-3 | Benchchem [benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Computational Chemistry — Schreiner Group [uni-giessen.de]

- 9. Solvent dependence of conformational stability and analysis of vibrational spectra of 2,2,3,3,3-pentafluoro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03193K [pubs.rsc.org]

- 18. Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of non-conjugated diynes

An In-depth Technical Guide to the Discovery and History of Non-Conjugated Diynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diyne moiety, characterized by the presence of two carbon-carbon triple bonds, is a fundamental building block in modern chemistry. While conjugated diynes have a rich history, the synthesis and study of their non-conjugated counterparts have paved the way for significant advancements in materials science, medicinal chemistry, and nanotechnology. This guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of non-conjugated diynes. We will delve into the foundational coupling reactions, from the seminal Glaser coupling to the more refined Eglinton, Hay, and the pivotal Cadiot-Chodkiewicz reactions, which opened the door to unsymmetrical diyne synthesis. By examining the causality behind the evolution of these experimental protocols, this document offers field-proven insights for professionals seeking to leverage this versatile functional group in their research and development endeavors.

Introduction: The Structural and Strategic Importance of the Diyne Linker

A diyne is an organic compound containing two alkyne (C≡C) functional groups. While conjugated 1,3-diynes possess unique electronic properties, this guide focuses on the broader class of diynes, particularly those where the triple bonds are separated by one or more sp³-hybridized carbon atoms or other insulating linkers. These non-conjugated diynes are not merely chemical curiosities; their rigid, linear geometry makes them indispensable as molecular scaffolds and linkers.[1][2]

In drug discovery, non-conjugated hydrocarbon frameworks like diynes serve as valuable bioisosteres, capable of mimicking the size and shape of benzene rings while possessing different electronic and metabolic properties.[1][2] In materials science, their rod-like structure is exploited to construct shape-persistent macrocycles, conjugated polymers (after subsequent reactions), and molecular wires.[3][4] The journey to harnessing the potential of these molecules is a story of incremental yet brilliant developments in synthetic methodology, primarily centered on the challenge of selectively forming a carbon-carbon single bond between two sp-hybridized carbons.

Foundational Discoveries: The Dawn of Acetylenic Coupling

The ability to couple terminal alkynes was the critical breakthrough that enabled the synthesis of diynes. This field was born in the late 19th century with a reaction that, while focused on conjugated diynes, laid the essential groundwork for all subsequent developments.

The Glaser Coupling: A Seminal Homocoupling

The story begins in 1869 with Carl Andreas Glaser, who discovered that treating copper(I) acetylide with an oxidant could form a new carbon-carbon bond, yielding a symmetrical 1,3-diyne.[3][5][6][7] This reaction, now known as the Glaser coupling, was one of the very first transition-metal-catalyzed C-C bond-forming reactions reported.[3][5]

The classical Glaser coupling involves the oxidative homocoupling of two terminal alkynes, typically catalyzed by copper(I) salts like CuCl or CuBr in the presence of a base (such as ammonia) and an oxidant, most commonly molecular oxygen (air).[3][5][6][8]

Causality in the Glaser Protocol:

-

Copper(I) Salt: The Cu(I) ion is crucial for forming the copper acetylide intermediate, which is the key reactive species.

-

Base: A base is required to deprotonate the terminal alkyne, facilitating the formation of the acetylide.

-

Oxidant (O₂): The oxidant is necessary to drive the dimerization of the copper acetylide intermediates, leading to the diyne product and regenerating the active catalyst. The isolation of copper acetylides can be tedious and hazardous, which limited the initial applications of this reaction.[4]

Its primary limitation is that it is a homocoupling reaction, meaning it can only produce symmetrical diynes (R-C≡C-C≡C-R). Attempting to couple two different alkynes (R¹-C≡C-H and R²-C≡C-H) results in a statistical mixture of products (R¹-R¹, R²-R², and the desired R¹-R²), complicating purification.[9]

The Evolution of Control: Refining Diyne Synthesis

The limitations of the Glaser coupling spurred chemists to develop more reliable and versatile methods. The mid-20th century saw a flurry of innovations that provided greater control over reaction conditions and, crucially, product selectivity.

The Eglinton Coupling: Stoichiometric Control

In 1956, Geoffrey Eglinton introduced a significant modification that improved the reliability of alkyne homocoupling.[10] The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[10][11]

Key Advantages and Rationale:

-

Stoichiometric Cu(II): By using a stoichiometric amount of Cu(II) acetate, the need for an external oxidant like air is eliminated.[3][12] The Cu(II) salt itself acts as the oxidant in the reaction.

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base, promoting the formation of the copper acetylide intermediate.

-

Milder Conditions: This modification offered a more controlled and often milder alternative to the original Glaser conditions, making it particularly useful for synthesizing complex macrocycles through intramolecular coupling.[12][11]

Like the Glaser coupling, the Eglinton reaction is a homocoupling method for synthesizing symmetrical diynes.[10][12]

The Hay Coupling: A Catalytic Improvement

A further refinement came in 1962 with the Hay coupling. This method is a catalytic variant of the Glaser coupling that employs a highly effective catalyst system: a copper(I) salt complexed with a chelating amine ligand, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][5][13]

The Role of the TMEDA Ligand: The key innovation of the Hay coupling is the CuCl-TMEDA complex. This complex exhibits significantly better solubility in a wide range of organic solvents compared to simple copper salts, making the reaction more versatile and efficient.[3][13] The reaction still relies on oxygen from the air to reoxidize the copper catalyst, maintaining the catalytic cycle.[8][13]

The Cadiot-Chodkiewicz Coupling: The Advent of Unsymmetrical Diynes

The most significant leap forward for the synthesis of non-conjugated and other unsymmetrical diynes was the development of the Cadiot-Chodkiewicz coupling, first reported in the mid-1950s.[14][15] This reaction fundamentally changed the landscape by enabling a selective heterocoupling.

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne in the presence of an amine base.[9][14][15] This selectivity overcomes the primary drawback of the Glaser, Eglinton, and Hay couplings, allowing for the rational synthesis of a specific, unsymmetrical diyne (R¹-C≡C-C≡C-R²) without the formation of homocoupled side products.[9][16]

Mechanism and Causality: The accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne.[9][14] This intermediate then undergoes a cycle of oxidative addition with the 1-haloalkyne, followed by reductive elimination to form the new C-C bond and regenerate the Cu(I) catalyst.[9][14] This targeted cross-coupling is the cornerstone of modern diyne synthesis.[16][17]

Summary of Foundational Synthetic Reactions

The progression of these core reactions highlights a clear trend towards greater control, milder conditions, and enhanced selectivity.

| Reaction Name | Year | Key Reagents | Coupling Type | Core Contribution |

| Glaser Coupling | 1869 | Catalytic Cu(I) salt, Base (NH₃), Oxidant (O₂)[5][6] | Homocoupling | The first reported acetylenic coupling reaction. |

| Eglinton Coupling | 1956 | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), Pyridine[10][12][11] | Homocoupling | Eliminated the need for an external oxidant (air). |

| Hay Coupling | 1962 | Catalytic Cu(I)-TMEDA complex, Oxidant (O₂)[4][5] | Homocoupling | Improved catalyst solubility and reaction versatility. |

| Cadiot-Chodkiewicz | 1955 | Catalytic Cu(I) salt, Terminal Alkyne, 1-Haloalkyne, Base[9][14] | Heterocoupling | Enabled the selective synthesis of unsymmetrical diynes. |

Visualizing the Synthetic Evolution

The relationships between these foundational methods illustrate a clear path from a single, powerful-but-limited discovery to a suite of versatile synthetic tools.

Caption: Historical progression of diyne coupling reactions.

The following diagram illustrates the generally accepted catalytic cycle for the Cadiot-Chodkiewicz reaction, the key process for creating unsymmetrical diynes.

Caption: Simplified mechanism of Cadiot-Chodkiewicz coupling.

Field-Proven Experimental Protocols

Adherence to validated protocols is essential for reproducible success in diyne synthesis. The following methodologies are provided as self-validating systems for researchers.

Protocol 1: Synthesis of a Symmetrical Diyne via Eglinton Coupling

Objective: To synthesize 1,4-diphenyl-1,3-butadiyne from phenylacetylene.

Methodology:

-

System Preparation: A 250 mL round-bottom flask is charged with copper(II) acetate (e.g., 5.0 g, stoichiometric excess) and pyridine (100 mL). The flask is equipped with a magnetic stirrer and a reflux condenser.

-

Causality: Pyridine acts as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of the alkyne. Using a stoichiometric excess of Cu(OAc)₂ ensures the reaction goes to completion.

-

-

Reactant Addition: Phenylacetylene (e.g., 2.0 g) is added to the stirred solution at room temperature.

-

Reaction Execution: The mixture is heated to 60-70 °C and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Gentle heating increases the reaction rate without causing significant decomposition. Vigorous stirring is necessary in this heterogeneous mixture.

-

-

Workup and Isolation: After cooling, the reaction mixture is poured into a mixture of ice water (200 mL) and concentrated hydrochloric acid (50 mL) to neutralize the pyridine and precipitate the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or toluene) to yield pure 1,4-diphenyl-1,3-butadiyne as a crystalline solid.

Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling

Objective: To synthesize an unsymmetrical aryl-alkyl diyne.

Methodology:

-

System Preparation: A three-neck flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with nitrogen. Copper(I) bromide (e.g., 0.1 eq) is added to the flask.

-

Causality: An inert atmosphere is crucial to prevent the unwanted Glaser-type homocoupling of the terminal alkyne, which is promoted by oxygen.

-

-

Solvent and Reagent Addition: Methanol (solvent), an aqueous amine base (e.g., butylamine), and hydroxylamine hydrochloride (a small amount, e.g., 0.2 eq) are added.

-

Causality: Hydroxylamine hydrochloride is a mild reducing agent used to ensure the copper catalyst remains in its active Cu(I) oxidation state.

-

-

Reactant Addition: The terminal alkyne (1.0 eq) is added to the stirred mixture. Subsequently, the 1-bromoalkyne (1.0 eq), dissolved in a small amount of methanol, is added dropwise over 30 minutes.

-

Reaction Execution: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by TLC or GC-MS.

-

Workup and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the pure unsymmetrical diyne.

Modern Frontiers: Beyond the Classics

While the foundational copper-catalyzed reactions remain highly relevant, modern organic synthesis has introduced new powerful methods. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, have been adapted for diyne synthesis, often offering broader functional group tolerance and higher efficiency for complex substrates.[18][19][20]

The applications for non-conjugated diynes continue to expand:

-

Drug Discovery: Their use in "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) has revolutionized bioconjugation and lead discovery.[21][22] Furthermore, new synthetic methodologies are constantly being developed to incorporate these motifs into complex heterocyclic structures relevant to medicinal chemistry.[23]

-

Materials Science: Non-conjugated diynes are critical precursors for creating advanced materials. They can be polymerized or used as rigid building blocks in metal-organic frameworks (MOFs) and other functional materials where precise spatial arrangement is key.[1][2][24]

-

Natural Products: Many natural products feature the diyne or polyyne motif, and their total synthesis often relies on the classic coupling reactions discussed herein.[17][25][26]

Conclusion

The history of non-conjugated diyne synthesis is a compelling narrative of chemical innovation. From the initial discovery of acetylenic homocoupling by Glaser to the game-changing development of selective heterocoupling by Cadiot and Chodkiewicz, the field has evolved dramatically. Each advancement was driven by a deeper understanding of reaction mechanisms and a desire for greater control, precision, and versatility. Today, researchers and drug development professionals have a robust and varied toolkit for constructing these valuable molecular architectures, enabling continued progress in creating novel therapeutics, advanced materials, and complex molecular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. Glaser coupling - definition - Encyclo [encyclo.co.uk]

- 8. Glaser coupling - Wikipedia [en.wikipedia.org]

- 9. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Eglinton Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 19. A strictly "pair"-selective synthesis of conjugated diynes via Pd-catalyzed cross coupling of 1,3-diynylzincs: a superior alternative to the Cadiot-Chodkiewicz reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Conjugated Materials Featuring Inorganic Elements – Protasiewicz Research Group [caslabs.case.edu]

- 25. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 26. mdpi.com [mdpi.com]

Introduction: The Unique Chemical Landscape of 1,5-Decadiyne

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-free synthesis of skipped diynes via cross-coupling reactions of alkynylalanes with propargylic electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 12. fiveable.me [fiveable.me]

- 13. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gold-catalyzed Reactions of Substituted 1,5-diynes: Recent Advances and their Chemistry [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Solubility Profile of 1,5-Decadiyne: A Technical Guide for Researchers

Foreword: Navigating the Nuances of Nonpolar Solubility

In the landscape of pharmaceutical and materials science research, a profound understanding of a compound's solubility is not merely a data point; it is a cornerstone of rational formulation design, reaction engineering, and ultimately, therapeutic efficacy and material performance. This guide provides an in-depth exploration of the solubility characteristics of 1,5-decadiyne (C₁₀H₁₄), a nonpolar alkyne, in a range of common organic solvents.[1][2][3][4][5] Moving beyond simplistic classifications, we will delve into the intermolecular forces that govern its dissolution, present a framework for predicting its behavior, and provide robust experimental protocols for empirical determination. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the underlying physicochemical principles.

I. Theoretical Framework: The Energetics of Dissolution

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," a concept rooted in the intermolecular forces at play.[5] For a nonpolar molecule such as this compound, the dominant intermolecular interactions are the relatively weak London dispersion forces.[2] These transient fluctuations in electron density are the primary mechanism by which this compound molecules interact with each other and with solvent molecules.

The dissolution process can be conceptualized as a three-step energetic cycle:

-

Overcoming Solute-Solute Interactions: Energy is required to break the London dispersion forces holding the this compound molecules together in their bulk state.

-

Overcoming Solvent-Solvent Interactions: Energy must be expended to create a cavity in the solvent, disrupting its own intermolecular forces.

-

Formation of Solute-Solvent Interactions: Energy is released when the this compound molecules are solvated, forming new London dispersion forces with the solvent molecules.

A favorable dissolution process occurs when the energy released in step three is comparable to or greater than the energy required for steps one and two. Consequently, this compound will exhibit the highest solubility in nonpolar solvents where the intermolecular forces are of a similar nature and magnitude. Conversely, in polar solvents, the strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonds, create a highly cohesive solvent environment. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces formed between this compound and the polar solvent molecules, leading to poor solubility.[2][4]

Caption: Molecular interactions governing solubility.

II. Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | |||||

| n-Hexane | C₆H₁₄ | Nonpolar | London Dispersion | High | "Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces.[1] |

| Toluene | C₇H₈ | Nonpolar | London Dispersion, weak dipole | High | Aromatic, nonpolar character facilitates strong van der Waals interactions.[1] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | London Dispersion, Dipole-Dipole | High | The large nonpolar alkyl groups dominate, making it a good solvent for nonpolar compounds.[1][2] |

| Polar Aprotic Solvents | |||||

| Acetone | (CH₃)₂CO | Polar Aprotic | London Dispersion, Dipole-Dipole | Moderate | The presence of a strong dipole moment hinders solubility compared to nonpolar solvents. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | London Dispersion, Dipole-Dipole | Low to Moderate | Highly polar nature makes it a less favorable solvent for nonpolar compounds.[6][7] |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₅OH | Polar Protic | London Dispersion, Dipole-Dipole, Hydrogen Bonding | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the nonpolar solute. |

| Water | H₂O | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Very Low / Insoluble | The highly polar nature and strong hydrogen bonding of water make it a very poor solvent for nonpolar alkynes.[1][2][4] |

III. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility determination, empirical measurement is essential. The following protocol outlines the Shake-Flask method, a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[8][9]

A. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Constant temperature orbital shaker/incubator

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

B. Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

C. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of scintillation vials, add an excess amount of solid this compound. The exact amount will depend on the expected solubility, but enough should be added to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker. A typical temperature for solubility studies is 25 °C.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach a stable concentration.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

The concentration range of the standards should bracket the expected solubility of the test samples.

-

-

HPLC Analysis:

-

Analyze both the filtered saturated solutions and the calibration standards by HPLC. The choice of column and mobile phase will depend on the specific solvent and the need to achieve good separation and peak shape for this compound.

-

Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

-

Data Analysis:

-

Determine the concentration of this compound in the filtered saturated solutions by interpolating their peak areas from the calibration curve.

-

The resulting concentration represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

IV. Concluding Remarks for the Practicing Scientist

The solubility of this compound is a direct consequence of its nonpolar nature, dictating a high affinity for nonpolar organic solvents and a pronounced insolubility in polar media. While theoretical predictions provide a valuable initial assessment, this guide underscores the necessity of empirical determination for precise and reliable data. The provided Shake-Flask protocol offers a robust and validated methodology for obtaining high-quality thermodynamic solubility data. A thorough understanding and application of these principles and techniques will empower researchers to make informed decisions in their synthetic, formulation, and drug development endeavors, ultimately accelerating the path from discovery to application.

V. References

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from --INVALID-LINK--

-

Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from --INVALID-LINK--

-

Alkynes: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(5), 1781-1787.

-

Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from --INVALID-LINK--

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-39.

-

Hansen, C. M. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from --INVALID-LINK--

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from --INVALID-LINK--

-

Physical Properties of Alkynes. (n.d.). OpenOChem Learn. Retrieved from --INVALID-LINK--

-

Physical Properties of Alkynes. (n.d.). OrgoSolver. Retrieved from --INVALID-LINK--

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from --INVALID-LINK--

-

Al-Obaidi, H., & Lawrence, M. J. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from --INVALID-LINK--

-

Physical Properties of Alkynes: Key Concepts & Examples. (n.d.). Vedantu. Retrieved from --INVALID-LINK--

-

Lazzús, J. A. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS omega, 7(29), 25773-25780.

-

Hansen Solubility Parameters. (n.d.). Retrieved from --INVALID-LINK--

-